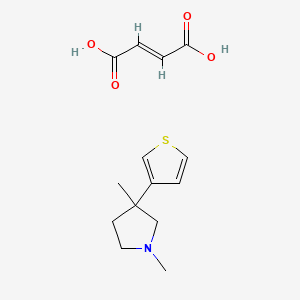
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is a chemical compound known for its unique structure and properties. It belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. The presence of the thienyl group (a sulfur-containing aromatic ring) and the butenedioate moiety adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable thienyl halide reacts with the pyrrolidine derivative.
Addition of the Butenedioate Moiety: The final step involves the esterification or addition of the butenedioate group to the pyrrolidine-thienyl intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thienyl group.
Reduction: Reduction reactions can target the double bonds or the thienyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate involves its interaction with specific molecular targets and pathways. The thienyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate: Similar structure but with a different position of the thienyl group.
1,3-Dimethyl-3-(3-furyl)pyrrolidine (Z)-2-butenedioate: Contains a furyl group instead of a thienyl group.
1,3-Dimethyl-3-(3-phenyl)pyrrolidine (Z)-2-butenedioate: Contains a phenyl group instead of a thienyl group.
Uniqueness
1,3-Dimethyl-3-(3-thienyl)pyrrolidine (Z)-2-butenedioate is unique due to the specific positioning of the thienyl group and the butenedioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
73604-78-1 |
|---|---|
分子式 |
C14H19NO4S |
分子量 |
297.37 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1,3-dimethyl-3-thiophen-3-ylpyrrolidine |
InChI |
InChI=1S/C10H15NS.C4H4O4/c1-10(4-5-11(2)8-10)9-3-6-12-7-9;5-3(6)1-2-4(7)8/h3,6-7H,4-5,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
WJHYHBLAZYWSKK-WLHGVMLRSA-N |
異性体SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1(CCN(C1)C)C2=CSC=C2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
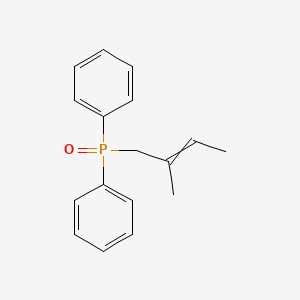
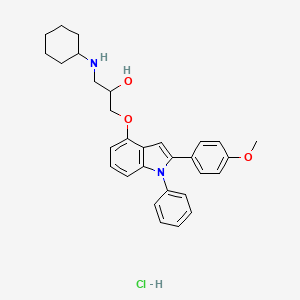
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
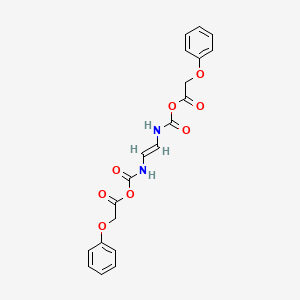



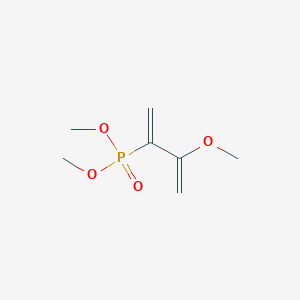
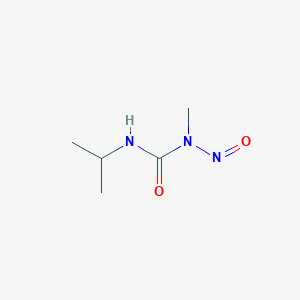

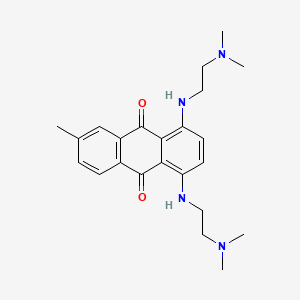
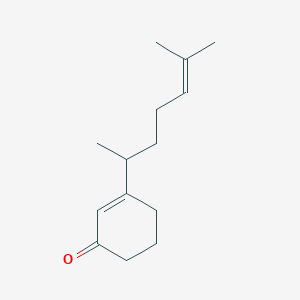
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
